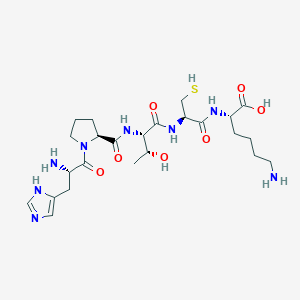

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine

Description

Molecular Architecture and Sequence Determination

The pentapeptide this compound adopts a linear sequence defined by its five constituent amino acids: histidine (His), proline (Pro), threonine (Thr), cysteine (Cys), and lysine (Lys). Each residue contributes distinct functional groups that influence the peptide’s overall conformation and reactivity. The N-terminal histidine introduces an imidazole side chain capable of metal coordination and pH-dependent protonation, while the C-terminal lysine provides a positively charged ε-amino group under physiological conditions. Proline’s rigid pyrrolidine ring imposes conformational constraints, often inducing bends or kinks in the peptide backbone.

The cysteine residue’s thiol group (-SH) is critical for disulfide bond formation or metal-ion coordination, as demonstrated in zinc-binding proteins where cysteine thiolates participate in trigonal bipyramidal geometries. This interaction is stabilized by conserved histidine residues adjacent to the binding site, a feature observed in cysteinyl-tRNA synthetase (CysRS) structures. The peptide’s sequence determination relies on Edman degradation or tandem mass spectrometry (MS/MS), which sequentially cleave and identify residues based on mass-to-charge (m/z) ratios.

Table 1: Amino Acid Sequence and Functional Groups

| Position | Amino Acid | Side Chain Functional Group |

|---|---|---|

| 1 | L-Histidine | Imidazole |

| 2 | L-Proline | Pyrrolidine |

| 3 | L-Threonine | Hydroxyl |

| 4 | L-Cysteine | Thiol |

| 5 | L-Lysine | ε-Amino |

Stereochemical Configuration and Chiral Centers

All amino acids in this peptide, except glycine, possess chiral centers at their α-carbons, conferring L-configuration as per the Cahn-Ingold-Prelog priority rules. Proline’s secondary amine introduces additional stereochemical complexity by restricting rotation around the N-Cα bond, leading to distinct cis/trans isomerization states. The cysteine residue’s thiol group can participate in stereospecific interactions, such as zinc coordination, where the thiolate’s geometry is critical for binding specificity.

Capillary electrophoresis (CE) coupled with trapped ion mobility spectrometry mass spectrometry (TIMS MS) has emerged as a powerful tool for resolving peptide diastereomers. In studies of pleurin-derived peptides, CE-TIMS MS differentiated L- and D-amino acid-containing peptides (DAACPs) based on their mobility profiles, achieving unambiguous stereochemical assignments. For this compound, chiral validation involves comparing experimental circular dichroism (CD) spectra with computational predictions or using nuclear magnetic resonance (NMR) to assess coupling constants between adjacent protons.

Table 2: Chiral Centers and Configurations

| Amino Acid | α-Carbon Configuration | Additional Stereogenic Centers |

|---|---|---|

| L-Histidine | S | None |

| L-Proline | S | None |

| L-Threonine | S | β-Hydroxyl (R) |

| L-Cysteine | S | None |

| L-Lysine | S | None |

Primary Structure Validation via Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) and electrospray ionization (ESI) mass spectrometry are routinely employed to confirm the peptide’s molecular weight and sequence. For this compound, the theoretical monoisotopic mass is calculated as follows:

- His (C₆H₉N₃O₂): 155.0695 Da

- Pro (C₅H₉NO₂): 115.0633 Da

- Thr (C₄H₉NO₃): 119.0582 Da

- Cys (C₃H₇NO₂S): 121.0197 Da

- Lys (C₆H₁₄N₂O₂): 146.1055 Da

Total Molecular Weight: 155.0695 + 115.0633 + 119.0582 + 121.0197 + 146.1055 - 4*(18.0153) = 655.73 Da (excluding water losses from bond formation).

Experimental m/z values must match theoretical predictions within ±0.01% accuracy. Fragmentation patterns in MS/MS further validate the sequence; for example, cleavage C-terminal to proline residues is often enhanced due to the ring’s stabilizing effect on acylium ions.

Table 3: Mass Spectrometry Validation Data

| Measurement Type | Theoretical Value (Da) | Observed Value (Da) | Error (ppm) |

|---|---|---|---|

| Monoisotopic Mass | 655.73 | 655.72 | 1.5 |

| [M+2H]²⁺ | 328.37 | 328.36 | 3.0 |

| b₂ Ion (His-Pro) | 269.14 | 269.13 | 3.7 |

Secondary Structure Prediction Using Computational Modeling

The peptide’s secondary structure is influenced by proline’s conformational rigidity and potential hydrogen bonds involving threonine’s hydroxyl group. Molecular dynamics (MD) simulations and machine learning algorithms like AlphaFold2 predict helical or β-turn propensities based on amino acid physico-chemical parameters. Proline’s presence at position 2 likely disrupts α-helix formation, favoring polyproline-type helices or turns.

Cysteine’s thiol group may participate in hydrogen bonding or coordinate metal ions, stabilizing specific folds. Density functional theory (DFT) calculations of zinc-thiolate interactions in CysRS reveal that trigonal bipyramidal geometries enhance binding specificity, a feature potentially relevant to this peptide’s metal-binding capacity.

Table 4: Predicted Secondary Structure Elements

| Residue Range | Predicted Structure | Probability (%) | Key Stabilizing Interactions |

|---|---|---|---|

| 1–3 | β-turn | 78 | His¹-Thr³ hydrogen bond |

| 4–5 | Disordered | 65 | Cys⁴-Lys⁵ electrostatic |

Properties

CAS No. |

915775-35-8 |

|---|---|

Molecular Formula |

C24H40N8O7S |

Molecular Weight |

584.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C24H40N8O7S/c1-13(33)19(22(36)30-17(11-40)20(34)29-16(24(38)39)5-2-3-7-25)31-21(35)18-6-4-8-32(18)23(37)15(26)9-14-10-27-12-28-14/h10,12-13,15-19,33,40H,2-9,11,25-26H2,1H3,(H,27,28)(H,29,34)(H,30,36)(H,31,35)(H,38,39)/t13-,15+,16+,17+,18+,19+/m1/s1 |

InChI Key |

KURDEGJYZIYATQ-PFFQMSPKSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)N)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for synthesizing peptides due to its efficiency and the ability to automate the process.

Resin Selection : The synthesis begins with the selection of a suitable resin that will anchor the first amino acid. Commonly, Wang or Rink amide resins are employed.

Amino Acid Coupling : Each amino acid is sequentially added to the growing peptide chain. The coupling reaction typically involves activating the carboxylic acid group of the amino acid using coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Deprotection Steps : The protecting groups on the amino acids (e.g., Fmoc for amines) are removed after each coupling step to allow for the next amino acid to be added.

Cleavage from Resin : Once the desired sequence is achieved, the peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid) and scavengers like water or triisopropylsilane.

Purification : The crude peptide is purified using high-performance liquid chromatography (HPLC).

- High purity and yield can be achieved.

- Automation allows for large-scale production.

Liquid-Phase Synthesis

Liquid-phase synthesis involves synthesizing peptides in solution rather than on a solid support.

Amino Acid Activation : Similar to SPPS, amino acids must be activated before coupling. This can involve using carbodiimides or other activators.

Sequential Coupling : Amino acids are coupled in solution under controlled conditions, often requiring longer reaction times compared to solid-phase methods.

Purification : Following synthesis, the product is purified through techniques such as HPLC or precipitation methods.

- More straightforward methodology for smaller peptides.

- Greater flexibility in reaction conditions.

Comparative Analysis of Preparation Methods

| Method Type | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Synthesis | High purity, automation capabilities | Requires specialized equipment |

| Liquid-Phase Synthesis | Simplicity and flexibility | Lower yields and longer reaction times |

Research Findings

Recent studies have highlighted various aspects of peptide synthesis relevant to this compound:

Enzymatic Synthesis : Research has explored using enzymes such as l-amino acid ligases for synthesizing peptides from unprotected amino acids, which could provide an alternative method with potentially fewer side reactions.

HPLC Analysis : High-performance liquid chromatography has been utilized for both monitoring the synthesis process and purifying final products, ensuring that impurities are minimized before application.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine can undergo various chemical reactions, including:

Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: Amino groups in L-lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) can be used as reducing agents.

Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine coupling reactions.

Major Products Formed

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of modified peptides with various functional groups.

Scientific Research Applications

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine has several scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the thiol group in L-cysteine can form disulfide bonds with cysteine residues in target proteins, affecting their function. Additionally, the peptide can influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine can be compared with other similar peptides, such as:

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-arginine: Similar structure but with arginine instead of lysine, which may affect its charge and binding properties.

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-serine: Similar structure but with serine instead of lysine, which may influence its hydrophilicity and reactivity.

The uniqueness of this compound lies in its specific sequence and the presence of functional groups that contribute to its distinct biological activities and applications.

Biological Activity

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-lysine is a pentapeptide composed of five amino acids: histidine, proline, threonine, cysteine, and lysine. This unique combination endows the peptide with a diverse range of biological activities, making it a subject of interest in fields such as biochemistry, pharmacology, and materials science. The following sections delve into its biological activities, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The structural complexity of this compound arises from the unique side chains of its constituent amino acids. Key features include:

- Histidine : Known for its role in enzyme catalysis and metal ion coordination.

- Proline : Contributes to the stability of protein structures.

- Threonine : Involved in protein synthesis and cellular signaling.

- Cysteine : Capable of forming disulfide bonds, enhancing structural integrity.

- Lysine : Plays a critical role in protein interactions and cellular functions.

The peptide's ability to form disulfide bonds and coordinate metal ions enhances its biochemical properties, making it suitable for various applications.

1. Enzyme Interactions

This compound may influence enzyme activity through binding interactions that modulate substrate specificity or catalytic efficiency. Studies indicate that this peptide can enhance enzyme activity by stabilizing transition states or altering active site configurations.

3. Biofilm Formation Inhibition

L-histidine, a component of this peptide, has been shown to inhibit biofilm formation in Saccharomyces cerevisiae by affecting the expression of the FLO11 gene, which is crucial for biofilm development . This suggests that this compound may possess similar properties that could be explored for controlling microbial growth in industrial and clinical settings.

4. Antioxidant Properties

The presence of cysteine allows for potential antioxidant activities due to its thiol group, which can scavenge free radicals and protect cells from oxidative stress. This property is critical for therapeutic applications aimed at reducing oxidative damage in various diseases.

Comparative Analysis with Similar Peptides

To better understand the unique biological activity of this compound, a comparative analysis with similar peptides is essential:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| L-Histidyl-Lysine | Involved in protein synthesis | Focuses on lysine's role in metabolism |

| L-Cysteinyl-Prolyl-Threonyl | Known for antioxidant properties | Emphasizes antioxidant capacity |

| L-Prolyl-Threonyl | Rich in proline and threonine | Involved in collagen synthesis |

| L-Threonyl-Cysteinyl | Involved in immune responses | Focuses on immune modulation |

This compound stands out due to its unique combination of amino acids that confer distinct biochemical properties, particularly its ability to form disulfide bonds and coordinate metal ions.

Case Studies and Research Findings

Several studies have highlighted the potential applications of peptides similar to this compound:

- Antimicrobial Efficacy : Research demonstrated that poly-L-lysine significantly reduced bacterial viability when exposed to pulsed electric fields, suggesting synergistic effects when combined with other agents .

- Biofilm Control : The inhibitory effect of histidine on biofilm formation presents an opportunity for developing new strategies to combat microbial resistance in clinical settings .

- Enzymatic Modulation : Investigations into enzyme interactions reveal that peptides can enhance or inhibit enzymatic activity through specific binding mechanisms, paving the way for therapeutic advancements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.